molecular formula C13H18N2O4 B2919364 N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide CAS No. 920347-71-3

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2919364
CAS No.: 920347-71-3
M. Wt: 266.297
InChI Key: ZTMOJBDIQZZRLX-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative with the molecular formula C 13 H 18 N 2 O 4 and a molecular weight of 266.29 g/mol . Its structure features a 3-methoxybenzyl group and a 2-methoxyethyl group attached to a central oxalamide core. Oxalamides are a versatile class of compounds studied in various scientific fields due to their potential to interact with biological systems. Related oxalamide structures are investigated for their roles as flavor enhancers, enzyme inhibitors, and for their potential antiviral activities, suggesting a broad scope for research applications . The specific stereoelectronic properties imparted by its methoxy substituents make it a compound of interest in medicinal chemistry and drug discovery research for exploring structure-activity relationships. This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-7-6-14-12(16)13(17)15-9-10-4-3-5-11(8-10)19-2/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMOJBDIQZZRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the intermediate: 3-methoxybenzylamine reacts with oxalyl chloride to form an intermediate.

    Coupling reaction: The intermediate then reacts with 2-methoxyethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxalamide core can yield amines.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The oxalamide core can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

Oxalamide derivatives are highly tunable, with substituents dictating their biological activity, solubility, and metabolic stability. Below is a comparative analysis with key analogs:

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)
  • Substituents : 2,4-Dimethoxybenzyl (N1), pyridinylethyl (N2).
  • Applications: Approved as an umami flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Key Differences: The pyridine ring in S336 enhances its interaction with taste receptors (hTAS1R1/hTAS1R3), while the methoxyethyl chain in the target compound lacks this aromaticity, likely reducing receptor affinity. 16.099) .
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide (Compound 17)
  • Substituents : 4-Methoxyphenethyl (N1), 2-methoxyphenyl (N2).
  • Applications : Synthesized as part of a library for cytochrome P450 4F11-activated inhibitors .
  • The 2-methoxyphenyl group may confer steric hindrance, affecting enzyme inhibition efficacy .
CAS 899733-21-2 (N1-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-Methoxybenzyl)Oxalamide)
  • Substituents: Thieno-pyrazol sulfone (N1), 3-methoxybenzyl (N2).
  • Key Differences :
    • The sulfone group enhances polarity and hydrogen-bonding capacity, unlike the target compound’s simpler methoxyethyl chain.
    • Molecular weight (440.5 g/mol) is significantly higher than the estimated ~282.3 g/mol for the target compound, impacting bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/LogP (Predicted)
Target Compound C13H18N2O4* ~282.3 3-Methoxybenzyl, 2-Methoxyethyl Moderate (LogP ~1.5–2.0)
S336 (CAS 745047-53-4) C20H23N3O5 385.4 2,4-Dimethoxybenzyl, Pyridinylethyl Low (LogP ~2.5–3.0)
Compound 17 () C18H20N2O4 328.4 4-Methoxyphenethyl, 2-Methoxyphenyl Low (LogP ~3.0)
CAS 920384-53-8 () C19H17N3O5 367.4 3-Methoxybenzyl, Benzofuran-carboxamide Moderate (LogP ~2.0)

*Estimated based on structural similarity.

Biological Activity

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that belongs to the oxalamide class, characterized by its unique structural features which include methoxybenzyl and methoxyethyl groups. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N3_{3}O3_{3}, with a molecular weight of approximately 251.29 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The oxalamide core can modulate the activity of these biological targets through non-covalent interactions such as hydrogen bonding, which is influenced by the presence of the methoxy groups. This interaction can lead to changes in enzyme kinetics or receptor binding affinities, potentially resulting in therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its efficacy is limited.
  • Anticancer Potential : Investigations into the compound's effects on cancer cell lines are ongoing, with some evidence pointing towards its ability to inhibit tumor growth.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for diseases related to metabolic dysregulation.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies : Research has indicated that this compound can effectively inhibit specific enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N1-(3-methoxybenzyl)-N2-(2-hydroxyethyl)oxalamideHydroxyethyl group instead of methoxyethylLimited studies on biological activity
N1-(3-methoxybenzyl)-N2-(2-ethoxyethyl)oxalamideEthoxy group instead of methoxyethylPotentially lower activity
N1-(3-methoxybenzyl)-N2-(2-methoxypropyl)oxalamidePropyl group instead of ethylSimilar activity profile

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